N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide
CAS No.:
Cat. No.: VC18634656
Molecular Formula: C8H6ClFN2O3
Molecular Weight: 232.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClFN2O3 |
|---|---|
| Molecular Weight | 232.59 g/mol |
| IUPAC Name | N-(6-chloro-3-fluoro-2-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-5(9)2-3-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13) |
| Standard InChI Key | JJFMZDGHIKHQSI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1[N+](=O)[O-])F)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide consists of a benzene ring substituted with three functional groups:
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A nitro group (-NO₂) at position 2, which enhances electrophilic reactivity and participates in hydrogen bonding .
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A chlorine atom (-Cl) at position 6, contributing to electron-withdrawing effects and metabolic stability .
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A fluorine atom (-F) at position 3, known to modulate bioavailability and intermolecular interactions .
The acetamide moiety (-NHCOCH₃) at position 1 completes the structure, enabling participation in nucleophilic substitution and condensation reactions. The compound’s IUPAC name, N-(6-chloro-3-fluoro-2-nitrophenyl)acetamide, reflects this substitution pattern .
Physical and Chemical Data
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆ClFN₂O₃ | |
| Molecular Weight | 232.6 g/mol | |
| CAS Number | 2751490-83-0 | |
| Purity | ≥97% | |
| Synonyms | F78112; MFCD34184318 |
The compound’s stability under standard conditions (room temperature, dry environments) and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) make it suitable for laboratory use .
Synthesis and Manufacturing
Purification and Characterization
Purification typically employs recrystallization from ethanol or ethyl acetate, followed by chromatography for high-purity grades . Characterization via melting point analysis, nuclear magnetic resonance (NMR), and mass spectrometry ensures structural fidelity .
Applications in Chemical Synthesis
Building Block for Complex Molecules
As a fluorinated building block, this acetamide is valuable in constructing pharmaceuticals, agrochemicals, and materials science products . Key applications include:
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Nucleophilic Aromatic Substitution: The nitro group’s electron-withdrawing effect activates the ring for displacement reactions, enabling the introduction of amines, thiols, or alkoxides.
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Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or heteroaryl groups .
Comparative Analysis of Structural Analogs
The biological activity of acetamides is highly sensitive to substituent positioning. The table below contrasts N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide with two analogs:
The variance in activity underscores the importance of substitution patterns. For example, moving the nitro group from position 2 to 3 (as in the second analog) retains antibacterial efficacy, while shifting chlorine to position 2 (third analog) may alter target affinity .
Future Research Directions
Biological Activity Screening
Priority should be given to:
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Antimicrobial Assays: Testing against Gram-positive/negative bacteria and fungi.
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Enzyme Inhibition Studies: Targeting bacterial cell wall synthesis enzymes or viral proteases .
Structure-Activity Relationship (SAR) Studies
Systematic modification of substituents (e.g., replacing fluorine with other halogens) could optimize potency and pharmacokinetics .
Pharmacokinetic Profiling
Preliminary ADMET (absorption, distribution, metabolism, excretion, toxicity) studies are needed to assess oral bioavailability and metabolic stability .
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